Succinic acid mono-3-guaiazulenamide
Description
Succinic acid mono-3-guaiazulenamide (commonly referred to as TPH-3) is a hybrid molecule combining succinic acid, a key intermediate in the citric acid cycle, with guaiazulene, a bicyclic sesquiterpene derived from chamomile oil. This compound is synthesized via an amide linkage at the 3-position of guaiazulene, conferring unique pharmacological properties. TPH-3 has been extensively studied for its anti-ulcer activity, demonstrating potent inhibition of histamine-induced gastric acid secretion and protective effects against stress-induced ulcers in preclinical models . Its mechanism involves modulating gastric secretion pathways without antagonizing acetylcholine or histamine H1 receptors, distinguishing it from conventional anti-ulcer agents .
Properties
CAS No. |
69174-75-0 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H23NO3/c1-11(2)14-6-5-12(3)19-15(10-14)13(4)9-16(19)20-17(21)7-8-18(22)23/h5-6,9-11H,7-8H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
KIBVWPFAMGQHER-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |
Other CAS No. |
69174-75-0 |
Synonyms |
succinic acid mono-3-guaiazulenamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and structural profiles of succinic acid mono-3-guaiazulenamide are compared below with three related compounds: guaiazulene, S-guaiazulene-3-sulfonic acid, and muriceidine A.
Table 1: Structural and Functional Comparison of Guaiazulene Derivatives
Mechanistic Differentiation
- TPH-3 vs. Guaiazulene : While guaiazulene broadly suppresses inflammation, TPH-3 targets gastric acid secretion pathways specifically. TPH-3 (200 mg/kg) reduced ulcer incidence in pylorus-ligated rats by 60%, whereas guaiazulene lacks comparable efficacy in ulcer models .
- TPH-3 vs. S-Guaiazulene-3-sulfonic Acid : The sulfonic acid derivative shows broader antimicrobial activity but lacks the anti-secretory effects of TPH-3. This highlights the critical role of the succinic acid moiety in gastric acid modulation .
- TPH-3 vs. Muriceidine A : Muriceidine A’s inner-salt structure may enable unique solubility or receptor interactions, but its pharmacological profile remains uncharacterized compared to TPH-3’s validated anti-ulcer effects .
Pharmacokinetic and Industrial Considerations
- Production Methods : Unlike bio-based succinic acid derivatives (e.g., 1,4-BDO, highlighted in industrial reports), TPH-3 is synthesized chemically, limiting scalability compared to fermentative routes .
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